Agn-PC-0niaro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0niaro is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0niaro typically involves chemical reduction methods. One of the most common methods is the reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) as reducing agents . The reaction is carried out in an aqueous solution, and the pH of the reaction mixture is maintained at around 8 to optimize the yield and properties of the nanoparticles .
Industrial Production Methods
Industrial production of this compound often employs green synthesis techniques to ensure eco-friendliness and cost-effectiveness. These methods utilize biological sources, such as plant extracts, to reduce silver ions and produce nanoparticles . This approach not only minimizes the use of hazardous chemicals but also allows for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0niaro undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the properties of the compound and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Substitution reactions involving this compound often require the presence of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of silver oxide (Ag2O), while reduction reactions typically yield colloidal silver nanoparticles .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0niaro has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Wirkmechanismus
The mechanism of action of Agn-PC-0niaro involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by generating reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial and anticancer activities . Additionally, this compound can interact with proteins and enzymes, disrupting their normal functions and leading to cell death in targeted cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver Nanoparticles (AgNPs): Similar to Agn-PC-0niaro in terms of their antimicrobial and catalytic properties.
Gold Nanoparticles (AuNPs): Known for their stability and biocompatibility, often used in medical applications.
Copper Nanoparticles (CuNPs): Exhibits excellent electrical conductivity and is used in electronic applications.
Uniqueness of this compound
This compound stands out due to its unique combination of stability, reactivity, and eco-friendly synthesis methods. Unlike other nanoparticles, this compound can be produced using green synthesis techniques, making it a more sustainable option for various applications .
Eigenschaften
CAS-Nummer |
59734-61-1 |
---|---|
Molekularformel |
C8H11Cl2N |
Molekulargewicht |
192.08 g/mol |
IUPAC-Name |
3-chloro-N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H |
InChI-Schlüssel |
FCPNAVMOUZFJRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=CC=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.